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Compound Name: AZD5153

Cat. No.: B605766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings for AZD5153, a

potent bivalent bromodomain and extra-terminal (BET) inhibitor, with alternative BET inhibitors

and relevant combination therapies. The information is compiled from key preclinical and

clinical studies to assist researchers in evaluating the reproducibility and therapeutic potential

of AZD5153.

Abstract
AZD5153 is an orally bioavailable, selective inhibitor of the BET family of proteins, primarily

targeting BRD4.[1] By binding to the two bromodomains of BRD4, AZD5153 disrupts the

interaction between BRD4 and acetylated histones, leading to the downregulation of key

oncogenes, most notably MYC.[1] Preclinical studies have demonstrated its enhanced potency

over first-generation, monovalent BET inhibitors like JQ1 in various cancer models, including

hematologic malignancies and solid tumors.[1][2] A first-in-human Phase I clinical trial

(NCT03205176) has evaluated its safety, tolerability, and preliminary efficacy, both as a

monotherapy and in combination with the PARP inhibitor olaparib.[3] This guide summarizes

the key quantitative data, experimental protocols, and signaling pathways associated with

AZD5153 research.
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Table 1: In Vitro Activity of AZD5153 and JQ1 in
Hematologic Malignancy Cell Lines

Cell Line Cancer Type
AZD5153 GI50
(nM)

JQ1 IC50 (µM) Reference

MV-4-11
Acute Myeloid

Leukemia
< 25 ~0.5 [4]

MOLM-13
Acute Myeloid

Leukemia
< 25 Not Reported [4]

MM.1S
Multiple

Myeloma
< 25 Not Reported [4]

U266B1
Multiple

Myeloma
< 25 Not Reported [4]

OCI-LY19
Diffuse Large B-

cell Lymphoma
< 25 Not Reported [4]

GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the

concentration of the drug that causes a 50% reduction in cell viability.

Table 2: In Vitro Activity of AZD5153 in Hepatocellular
Carcinoma (HCC) Cell Lines

Cell Line AZD5153 IC50 (µM) Reference

Huh7 ~5 [2]

PLC/PRF/5 ~25 [2]

HepG2 ~10 [2]

SNU-449 ~15 [2]

SNU-387 ~12 [2]

Hep3B ~18 [2]

HCCLM3 ~8 [2]
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Table 3: Overview of In Vivo Xenograft Studies with
AZD5153

Cancer Type
Xenograft
Model

AZD5153
Dosing

Outcome Reference

Acute Myeloid

Leukemia
MV-4-11

5 mg/kg, oral,

daily

Tumor

stasis/regression
[4]

Multiple

Myeloma
MM.1S

5 mg/kg, oral,

daily

Tumor

stasis/regression
[4]

Diffuse Large B-

cell Lymphoma
OCI-Ly18

5 mg/kg, oral,

daily

Tumor

stasis/regression
[4]

Hepatocellular

Carcinoma

HCCLM3

(subcutaneous)
Not specified

Inhibition of

tumor growth
[2]

Diffuse Midline

Glioma
SF8628 PDX 50 mg/kg

Potent growth

inhibition
[5]

Table 4: Key Findings from the Phase I Clinical Trial of
AZD5153 (NCT03205176)
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Parameter Monotherapy
Combination with
Olaparib

Reference

Recommended Phase

II Dose (RP2D)

30 mg once daily or

15 mg twice daily

10 mg once daily

(intermittent schedule)
[3]

Common Treatment-

Emergent Adverse

Events (TEAEs)

Fatigue (38.2%),

thrombocytopenia

(32.4%), diarrhea

(32.4%)

Nausea (66.7%),

fatigue (53.3%)
[3]

Most Common Grade

≥3 TEAEs

Thrombocytopenia

(14.7%), anemia

(8.8%)

Thrombocytopenia

(26.7%)
[3]

Preliminary Efficacy

Strong evidence of

peripheral target

engagement

One partial response

in metastatic

pancreatic cancer

[3]

Experimental Protocols
Cell Viability Assay (Based on Rhyasen et al., 2016 and
Choi et al., 2021)

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells

per well and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of AZD5153, JQ1, or vehicle control

(DMSO) for 72 hours.

Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-

Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to

vehicle-treated controls. GI50/IC50 values are calculated using non-linear regression

analysis.
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In Vivo Xenograft Studies (General Protocol based on
Rhyasen et al., 2016)

Cell Implantation: Human cancer cell lines (e.g., MV-4-11 for AML) are subcutaneously

injected into immunocompromised mice (e.g., NSG mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (typically 100-200 mm³).

Treatment Administration: Mice are randomized into treatment and control groups. AZD5153
is administered orally, typically once daily, at specified doses. The vehicle control group

receives the formulation without the active drug.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point. Tumor growth inhibition is calculated by comparing the

tumor volumes in the treated groups to the control group.
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Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated oncogene

transcription.
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Caption: General experimental workflow for in vivo xenograft studies of AZD5153.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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